molecular formula C12H18BNO3 B2487084 2-Cyclohexyloxy-5-methylpyridine-3-boronic acid CAS No. 2096336-01-3

2-Cyclohexyloxy-5-methylpyridine-3-boronic acid

Cat. No.: B2487084
CAS No.: 2096336-01-3
M. Wt: 235.09
InChI Key: SXEJKMXJOLPVKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexyloxy-5-methylpyridine-3-boronic acid is a boronic acid derivative with the molecular formula C12H18BNO3 and a molecular weight of 235.09 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a cyclohexyloxy group and a methyl group. It is primarily used in research and development, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyloxy-5-methylpyridine-3-boronic acid typically involves the reaction of 2-cyclohexyloxy-5-methylpyridine with a boronic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyloxy-5-methylpyridine-3-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high efficiency and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions with this compound can produce biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-Cyclohexyloxy-5-methylpyridine-3-boronic acid involves its ability to form stable complexes with other molecules through the boronic acid group. This allows it to participate in various chemical reactions, such as cross-coupling and oxidation, by acting as a nucleophile or electrophile . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Properties

IUPAC Name

(2-cyclohexyloxy-5-methylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO3/c1-9-7-11(13(15)16)12(14-8-9)17-10-5-3-2-4-6-10/h7-8,10,15-16H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEJKMXJOLPVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1OC2CCCCC2)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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